

A Technical Guide to Neodymium-142: Isotopic Abundance, Geochemical Distribution, and Analytical Methodologies

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Compound of Interest

Compound Name: Neodymium-142

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This in-depth technical guide provides a comprehensive overview of the stable isotope **Neodymium-142** (^{142}Nd), focusing on its natural abundance, its variable distribution in geological and planetary materials, and the precise analytical techniques used for its measurement. This document is intended to serve as a core resource for researchers in geochemistry, cosmochemistry, and related scientific fields.

Introduction to Neodymium and its Isotopes

Neodymium (Nd) is a rare earth element with the atomic number 60. Naturally occurring neodymium is a composite of seven isotopes, five of which are stable and two are long-lived radioisotopes.[1] Among these, ^{142}Nd is the most abundant stable isotope. The precise isotopic composition of neodymium in a given material provides valuable insights into its origin and geological history.

Isotopic Abundance of Neodymium

The natural isotopic abundances of neodymium isotopes are well-established. **Neodymium-142** constitutes the largest fraction of naturally occurring neodymium. The accepted natural abundances of all seven isotopes are summarized in the table below.

Isotope	Natural Abundance (%)	Atomic Mass (Da)	Half-life
¹⁴² Nd	27.2	141.9077233	Stable
¹⁴³ Nd	12.18	142.909810	Stable
¹⁴⁴ Nd	23.80	143.910083	2.29 x 10 ¹⁵ years
¹⁴⁵ Nd	8.30	144.912570	Stable
¹⁴⁶ Nd	17.19	145.913113	Stable
¹⁴⁸ Nd	5.76	147.916889	Stable
¹⁵⁰ Nd	5.64	149.920887	9.3 x 10 ¹⁸ years

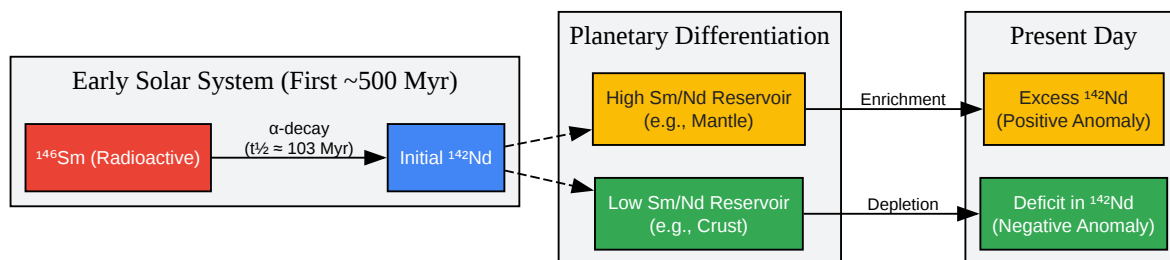
Table 1: Isotopic Composition of Natural Neodymium. Data sourced from multiple references.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The ¹⁴⁶Sm-¹⁴²Nd Geochemical System: A Tool for Early Earth Studies

The isotopic abundance of ¹⁴²Nd is not entirely uniform across all materials. Variations in the ¹⁴²Nd/¹⁴⁴Nd ratio are primarily the result of the alpha decay of the now-extinct radionuclide Samarium-146 (¹⁴⁶Sm). ¹⁴⁶Sm decays to ¹⁴²Nd with a half-life of approximately 103 million years. This relatively short half-life means that ¹⁴⁶Sm was present in the early solar system but has since decayed away.

The ¹⁴⁶Sm-¹⁴²Nd system is a powerful tool for tracing planetary differentiation processes that occurred within the first few hundred million years of solar system history. During the formation of planets, chemical fractionation processes can lead to the separation of Samarium (Sm) from Neodymium (Nd). Rocks that form from a magma ocean, for example, can have different Sm/Nd ratios depending on the minerals they contain.

A reservoir with a higher Sm/Nd ratio than the bulk planet will, over time, develop an excess of ¹⁴²Nd (a positive ¹⁴²Nd anomaly) due to the decay of ¹⁴⁶Sm. Conversely, a reservoir with a lower Sm/Nd ratio will develop a deficit of ¹⁴²Nd (a negative ¹⁴²Nd anomaly). These isotopic signatures are then "frozen in" once ¹⁴⁶Sm becomes extinct.



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The ^{146}Sm to ^{142}Nd decay pathway and its effect on planetary reservoirs.

Distribution of Neodymium-142 in Geological and Planetary Materials

High-precision measurements of the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio have revealed significant variations in different geological and extraterrestrial materials. These variations are typically reported in parts per million (ppm) deviation from a standard terrestrial value, denoted as $\mu^{142}\text{Nd}$.

Terrestrial Rocks

- Archean Rocks:** Some of the Earth's oldest rocks, dating back to the Archean Eon (4.0 to 2.5 billion years ago), show positive $\mu^{142}\text{Nd}$ anomalies. For instance, rocks from the Isua Supracrustal Belt in Greenland exhibit $\mu^{142}\text{Nd}$ values that are consistently higher than modern terrestrial rocks.[4] This provides strong evidence for the differentiation of the Earth's mantle very early in its history.
- Modern Mantle-Derived Rocks:** In contrast to Archean rocks, modern mid-ocean ridge basalts (MORBs) and ocean island basalts (OIBs) show a remarkably uniform $^{142}\text{Nd}/^{144}\text{Nd}$ ratio, which is considered to represent the composition of the modern convecting mantle.

Meteorites and Lunar Samples

- Chondritic Meteorites:** Chondrites, which are considered to be the building blocks of the terrestrial planets, generally have a lower $^{142}\text{Nd}/^{144}\text{Nd}$ ratio than the Earth's mantle. This "chondritic uniform reservoir" (CHUR) value is a key reference point in cosmochemistry. The

difference in $\mu^{142}\text{Nd}$ between the Earth and chondrites suggests that the accessible Earth has a superchondritic Sm/Nd ratio.

- **Achondrites:** Achondrites, which are meteorites from differentiated parent bodies, show a range of $\mu^{142}\text{Nd}$ values, reflecting the diverse histories of their parent asteroids.
- **Lunar Samples:** Samples of the lunar crust and mantle returned by the Apollo missions also exhibit variations in their $^{142}\text{Nd}/^{144}\text{Nd}$ ratios, providing insights into the formation and differentiation of the Moon.

Sample Type	Typical $\mu^{142}\text{Nd}$ Anomaly (relative to terrestrial standard)
Archean Terrestrial Rocks (e.g., Isua)	Positive anomalies
Modern Terrestrial Mantle	~0
Chondritic Meteorites	Negative anomalies
Lunar Samples	Variable

Table 2: Summary of $^{142}\text{Nd}/^{144}\text{Nd}$ Variations in Different Materials.

Experimental Protocols for Neodymium Isotope Analysis

The precise and accurate measurement of $^{142}\text{Nd}/^{144}\text{Nd}$ ratios is a significant analytical challenge due to the small magnitude of the isotopic variations. The two primary techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion

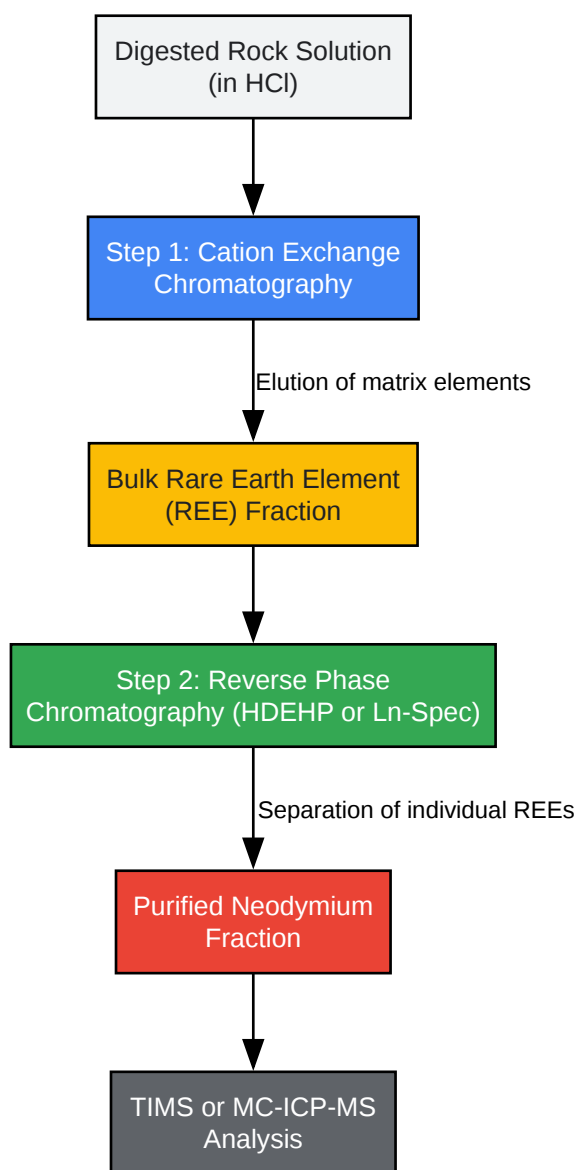
A crucial first step in neodymium isotope analysis is the complete digestion of the rock or mineral sample.

- **Sample Weighing:** A precise amount of powdered sample (typically 50-200 mg) is weighed into a clean Teflon beaker.

- **Acid Digestion:** A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added to the sample. The beaker is then sealed and heated on a hot plate at approximately 160°C for several days to ensure complete dissolution of all silicate minerals.
- **Evaporation and Redissolution:** The acid mixture is evaporated to dryness. This step is often repeated with the addition of perchloric acid (HClO₄) to remove any remaining fluorides. The final residue is dissolved in hydrochloric acid (HCl).

Chemical Separation of Neodymium

To avoid isobaric interferences from other elements (e.g., Cerium and Samarium) during mass spectrometric analysis, neodymium must be chemically separated from the sample matrix. This is typically achieved through a multi-step ion-exchange chromatography process.



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A simplified workflow for the chemical separation of Neodymium.

- **Bulk REE Separation:** The dissolved sample is loaded onto a cation exchange resin column. The major matrix elements are washed away, while the Rare Earth Elements (REEs), including neodymium, are retained on the resin. The REE fraction is then eluted with a stronger acid.
- **Neodymium Separation:** The collected REE fraction is then passed through a second chromatography column that utilizes a reverse-phase resin (e.g., HDEHP-coated resin or a

commercial Ln-spec resin). This step separates the individual REEs from each other, allowing for the collection of a pure neodymium fraction.

Mass Spectrometry

TIMS is a highly precise technique for measuring isotope ratios.

- **Sample Loading:** The purified neodymium solution is loaded onto a metal filament (typically Rhenium).
- **Ionization:** The filament is heated in the mass spectrometer's source, causing the neodymium to ionize.
- **Mass Analysis:** The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ion beams are collected in Faraday cups, and their intensities are measured to determine the isotopic ratios. Mass fractionation is corrected for by normalizing to a stable isotope ratio, typically $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$.

MC-ICP-MS offers higher sample throughput than TIMS and is also capable of high-precision isotope ratio measurements.

- **Sample Introduction:** The purified neodymium solution is introduced into an argon plasma, which ionizes the sample.
- **Mass Analysis and Detection:** The ions are then passed into a mass spectrometer with multiple collectors, similar to TIMS, for simultaneous measurement of the different neodymium isotopes. Isobaric interferences from Ce and Sm are monitored and corrected for.

Conclusion

The study of **Neodymium-142** isotopic abundance and distribution is a cornerstone of modern geochemistry and cosmochemistry. Variations in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio provide a unique window into the earliest history of the Earth and other planetary bodies. The continued development of high-precision analytical techniques, such as TIMS and MC-ICP-MS, allows for increasingly

detailed investigations of these ancient processes, furthering our understanding of the formation and evolution of our solar system.

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